molecular formula C13H22BrN B1585554 1-Octylpyridinium bromide CAS No. 2534-66-9

1-Octylpyridinium bromide

Cat. No. B1585554
CAS RN: 2534-66-9
M. Wt: 272.22 g/mol
InChI Key: LNKPCMOUFKLBCM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 1-Octylpyridinium bromide (also known as N-octylpyridinium bromide ) is a chemical compound with the molecular formula C₁₃H₂₂BrN . It belongs to the class of pyridinium salts .

  • The compound consists of an octyl group (an eight-carbon alkyl chain) attached to a pyridine ring, with a bromide ion as the counterion.

  • It is a hygroscopic solid that is soluble in organic solvents.





  • Synthesis Analysis



    • 1-Octylpyridinium bromide can be synthesized through quaternization reactions between pyridine and 1-bromooctane .

    • The reaction proceeds by replacing one of the pyridine hydrogen atoms with the octyl group, resulting in the formation of the quaternary ammonium salt.





  • Molecular Structure Analysis



    • The molecular structure of 1-Octylpyridinium bromide consists of a pyridine ring with an octyl group attached to the nitrogen atom.

    • The bromide ion balances the positive charge on the quaternary nitrogen.





  • Chemical Reactions Analysis



    • 1-Octylpyridinium bromide can participate in various chemical reactions typical of quaternary ammonium salts, including nucleophilic substitution, acid-base reactions, and solvation processes.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 28-30°C (in ethyl ether solvent).

    • Storage Temperature : Room temperature.

    • Purity : 99% .

    • Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation. Precautionary measures should be taken during handling.




  • Scientific Research Applications

    Scalable Synthesis of Ionic Liquids

    1-Octylpyridinium bromide has been synthesized in stirred and microstructured reactors, demonstrating its potential for large-scale production. This research is significant for the scalable synthesis of ionic liquids, a class of compounds with numerous industrial applications (Iken et al., 2012).

    Molecular Interaction Studies

    The molecular interactions between 1-Octylpyridinium bromide and amino acids/glycyl dipeptides have been explored using various physical methods. This research enhances our understanding of the behavior of ionic liquids in biological systems (Yan et al., 2020).

    Cation-Anion Interactions

    Studies using X-ray photoelectron spectroscopy have investigated how methylation affects the electronic environment of the pyridinium cation in compounds like 1-Octylpyridinium bromide. This research contributes to our knowledge of ionic interactions in various chemical environments (Men et al., 2020).

    Application in Absorption Refrigeration Technology

    The thermodynamic and physicochemical properties of 1-Octylpyridinium bromide solutions have been studied for potential use in absorption refrigeration technology. This highlights its potential as a working fluid in industrial applications (Królikowska et al., 2019).

    Biodegradability and Environmental Impact

    Research on the biodegradability of 1-Octylpyridinium bromide has provided insights into its environmental impact and potential for use in green chemistry. This is crucial for developing environmentally friendly industrial chemicals (Docherty et al., 2010).

    Sample Preservation for Metagenomic Analyses

    1-Octylpyridinium bromide-based methods have been developed for room temperature storage and transport of fecal samples, facilitating large-scale metagenomic studies and sample collection in remote areas (Han et al., 2018).

    Thermochemistry of Ionic Liquids

    Studies on the thermochemical properties of alkyl pyridinium bromide ionic liquids, including 1-Octylpyridinium bromide, provide valuable data for applications requiring thermal stability and energy transfer (Tong et al., 2010).

    Electrodeposition of Nanostructures

    Research into the electrodeposition of nanostructures using ionic liquids, including 1-Octylpyridinium bromide, shows potential for manufacturing nanoscale materials (Szymczak et al., 2012).

    Safety And Hazards



    • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

    • Precautionary Statements : P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352.




  • Future Directions



    • Research on 1-Octylpyridinium bromide could explore its applications in catalysis, extraction, and separation processes.

    • Investigate its behavior in various solvents and under different conditions.

    • Explore potential modifications to enhance its properties or tailor it for specific applications.




    properties

    IUPAC Name

    1-octylpyridin-1-ium;bromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LNKPCMOUFKLBCM-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC[N+]1=CC=CC=C1.[Br-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H22BrN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10883861
    Record name Pyridinium, 1-octyl-, bromide (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10883861
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Octylpyridinium bromide

    CAS RN

    2534-66-9
    Record name Octylpyridinium bromide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2534-66-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Pyridinium, 1-octyl-, bromide (1:1)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Pyridinium, 1-octyl-, bromide (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Pyridinium, 1-octyl-, bromide (1:1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10883861
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-octylpyridinium bromide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Octylpyridinium bromide
    Reactant of Route 2
    Reactant of Route 2
    1-Octylpyridinium bromide
    Reactant of Route 3
    Reactant of Route 3
    1-Octylpyridinium bromide
    Reactant of Route 4
    Reactant of Route 4
    1-Octylpyridinium bromide
    Reactant of Route 5
    1-Octylpyridinium bromide
    Reactant of Route 6
    1-Octylpyridinium bromide

    Citations

    For This Compound
    98
    Citations
    Z Yan, X Wen, X Cao, L Zhang, M Sun, Y Niu - Journal of Molecular Liquids, 2020 - Elsevier
    … Short chain based pyridinium based ILs such as 1-octylpyridinium bromide are remarkable … we performed the interaction studies between ionic liquid 1-octylpyridinium bromide [Opy][Br] …
    Number of citations: 7 www.sciencedirect.com
    K Murakami, H Yumoto, A Murakami… - Journal of applied …, 2017 - academic.oup.com
    Aims Quaternary ammonium compounds (QACs), including benzalkonium chloride (BAC) and cetylpyridinium chloride (CPC) are cationic surfactants and have been used widely as …
    Number of citations: 15 academic.oup.com
    N Papaiconomou, J Salminen, JM Lee… - Journal of Chemical & …, 2007 - ACS Publications
    This paper reports the synthesis of some ionic liquids containing cations 1-octylpyridinium [OPYR] + , 1-octyl-2-methylpyridinium [2MOPYR] + , or 1-octyl-4-methylpyridinium [4MOPYR] …
    Number of citations: 119 pubs.acs.org
    NF Mohamed, MIA Mutalib, MAB Bustam… - … , ICPEAM 2014, 3-5 …, 2014 - researchgate.net
    Ionic Liquids (ILs) are an exciting class of compounds with unique properties that make them attractive for industrial applications. Pyridinium-based ILs have been used in many …
    Number of citations: 4 www.researchgate.net
    Y Zhukova, Y Studenyak, R Mariychuk - Renewable Energy Sources …, 2019 - Springer
    … -3-methoxyphenyl) ethenyl]-1-octylpyridinium bromide and 4-[-2-(4-hydroxy-3,5-dymethylphenyl) ethenyl]-1-octylpyridinium bromide were used as indicators. Determination of TAN in …
    Number of citations: 4 link.springer.com
    S Men, P Licence, H Luo, S Dai - The Journal of Physical …, 2020 - ACS Publications
    … It shows that the Br 3d 5/2 binding energy of 1-octyl-2-picolinium bromide is 0.2 eV lower than that of 1-octylpyridinium bromide. …
    Number of citations: 3 pubs.acs.org
    B Mokhtarani, A Sharifi, HR Mortaheb, M Mirzaei… - The Journal of Chemical …, 2009 - Elsevier
    … The [OcPy][BF 4 ] was prepared from 1-octylpyridinium bromide, which is synthesized … The 1-octylpyridinium bromide was dissolved in the mixture of acetone and acetonitrile (the …
    Number of citations: 210 www.sciencedirect.com
    T Sumitomo, T Maeda, H Nagamune, H Kourai - Biocontrol Science, 2003 - jstage.jst.go.jp
    The bactericidal activity of bis-quaternary ammonium compounds(bis-QACs) such as 4, 4'-(1, 6-hexamethylenedithio) bis (1-octylpyridinium bromide)(4DTBP-6, 8), which possess two …
    Number of citations: 12 www.jstage.jst.go.jp
    S Okuno, K Sakurada, H Ohta, H Ikegaya… - Toxicology and applied …, 2008 - Elsevier
    … LD 50 intravenous administration of the alkylPAMs, 4-[(hydroxyimino) methyl]-1-(2-phenylethyl) pyridinium bromide (4-PAPE) and 4-[(hydroxyimino) methyl]-1-octylpyridinium bromide (4…
    Number of citations: 65 www.sciencedirect.com
    AC Springfield - 1969 - digitalcommons.uri.edu
    … 3-benzoyl-1-octylpyridinium bromide (3-CB-Br), and 3-benzoyl-1-pentadecylpyridinium bromidE (3-… Profile of the effects of 3-benzoyl-1-octylpyridinium bromide (3-CB-Br) on the isolated …
    Number of citations: 4 digitalcommons.uri.edu

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.